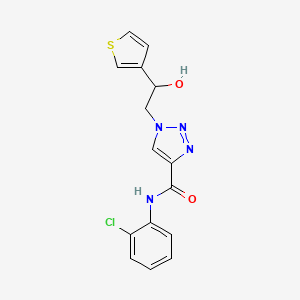

N-(2-chlorophenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-1-(2-hydroxy-2-thiophen-3-ylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S/c16-11-3-1-2-4-12(11)17-15(22)13-7-20(19-18-13)8-14(21)10-5-6-23-9-10/h1-7,9,14,21H,8H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMBFGQMQIFJPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.

- Molecular Formula : C15H13ClN4O2S

- Molecular Weight : 348.81 g/mol

- Solubility : Soluble in common organic solvents

- IUPAC Name : N-(2-chlorophenyl)-1-(2-hydroxy-2-thiophen-3-ylethyl)triazole-4-carboxamide

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the hydroxy group in this compound suggests potential hydrogen bonding interactions that enhance its efficacy against various pathogens.

Case Studies

- Antibacterial Efficacy : In a study examining triazole derivatives, compounds similar to N-(2-chlorophenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole showed minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL against E. coli .

- Antifungal Activity : Triazole derivatives have also been reported to demonstrate antifungal activity, making them suitable candidates for treating fungal infections .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Compounds with a similar structure have shown promising results in various cancer cell lines.

Research Findings

- Cell Viability Assays : In vitro studies on cancer cell lines such as HCT116 revealed that triazole derivatives can induce apoptosis and inhibit cell migration significantly . For instance, a related triazole compound displayed an IC50 value of 0.43 µM against HCT116 cells, indicating potent anticancer activity.

- Mechanism of Action : The mechanism involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis . This suggests that the compound may affect cellular pathways critical for cancer cell survival.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Antioxidants play a crucial role in mitigating oxidative stress-related diseases.

Evaluation Techniques

Research employing the DPPH radical scavenging technique demonstrated that triazole derivatives can effectively scavenge free radicals, indicating their potential as antioxidant agents .

Summary of Biological Activities

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of triazole derivatives, including N-(2-chlorophenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide, as promising antiviral agents. Research indicates that modifications in the triazole structure can enhance antiviral efficacy against various viral strains.

Case Study: Antiviral Efficacy

A study demonstrated that certain triazole derivatives exhibited strong antiviral activity against resistant strains of viruses. The compound showed an IC50 value indicating effective inhibition of viral replication, suggesting its potential as a therapeutic agent against viral infections .

Antimicrobial Properties

The antimicrobial properties of triazole compounds have been extensively studied. This compound has been evaluated for its antibacterial activity against various pathogens.

Data Table: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Enterococcus faecalis | 12.5 - 50 | |

| Staphylococcus aureus | 25 - 100 | |

| Escherichia coli | 50 - 200 |

This table summarizes the minimum inhibitory concentrations (MICs) for selected microorganisms, indicating significant antibacterial activity.

Anti-cancer Potential

Triazole derivatives have been explored for their anti-cancer properties. The compound's ability to interfere with cancer cell proliferation has been a focal point of research.

Case Study: Anti-cancer Activity

A specific investigation into the anti-cancer effects of triazole derivatives revealed promising results in inhibiting tumor growth in vitro. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity.

Synthesis Overview

The synthesis typically involves the reaction of appropriate azides and alkynes via copper-catalyzed azide–alkyne cycloaddition (CuAAC), which is a well-established method for producing triazole compounds .

SAR Insights

Research indicates that modifications at specific positions on the triazole ring can significantly influence biological activity. For instance, substituents like chlorophenyl enhance antiviral potency compared to unsubstituted analogs .

Comparison with Similar Compounds

Core Heterocycle and Pharmacophore Analysis

Target Compound

- Core : 1,2,3-Triazole-4-carboxamide.

- Key Substituents :

- R1: 2-Chlorophenyl (amide nitrogen).

- R2: 2-Hydroxy-2-(thiophen-3-yl)ethyl (triazole nitrogen).

Comparable Compounds

Rufinamide-Related Compounds (USP Standards) :

- Core : 1,2,3-Triazole-4-carboxamide.

- Key Substituents :

- R1: 2-Fluorobenzyl (triazole nitrogen). Comparison: The fluorobenzyl group increases lipophilicity compared to the target’s hydroxyethyl-thiophene.

Benzamide Derivatives (3a and 3b) :

- Core : Benzamide.

- Key Substituents :

- R1: Piperazine-ethoxy-ethyl chain with 3-cyanophenyl (3a) or 3-trifluoromethylphenyl (3b).

- R2: Thiophen-3-yl (benzamide aromatic ring). Comparison: The benzamide core lacks the triazole’s hydrogen-bonding versatility.

Chlorophenyl-Containing Triazole Derivatives :

- Examples :

Substituent Impact on Physicochemical Properties

Key Observations :

- The hydroxyethyl-thiophene group in the target compound may improve aqueous solubility compared to fluorobenzyl or trifluoromethylphenyl substituents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-(2-chlorophenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via azide-alkyne cycloaddition (Huisgen reaction), a click chemistry approach. Terminal alkynes react with azides under copper(I) catalysis to form the triazole core. For example, the thiophene-3-yl ethyl alcohol moiety can be introduced via nucleophilic substitution or esterification, followed by coupling with the 2-chlorophenyl carboxamide group. Reaction conditions (e.g., solvent, temperature, and catalyst loading) must be optimized to minimize side products like regioisomers or unreacted intermediates .

Q. How can the structural integrity of the compound be confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the triazole ring formation and substituent positions. For example, the triazole proton typically appears as a singlet at δ 7.5–8.5 ppm. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide). High-Resolution Mass Spectrometry (HRMS) validates the molecular ion peak .

Q. What are the common impurities encountered during synthesis, and how are they addressed?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., residual azides or alkynes), regioisomers (1,4- vs. 1,5-triazole), or hydrolyzed products. Purification techniques like flash chromatography (using gradients of ethyl acetate/hexane) or recrystallization (e.g., methanol/water mixtures) are employed. Analytical HPLC with UV detection at 254 nm can monitor purity (>95% typically required) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in triazole formation?

- Methodological Answer : Computational reaction path searches (e.g., density functional theory) predict transition states and intermediates, guiding experimental optimization. For instance, adjusting solvent polarity (e.g., DMF vs. THF) or using additives like tris(benzyltriazolylmethyl)amine (TBTA) stabilizes copper(I) catalysts, enhancing regioselectivity for 1,4-triazole formation. Design of Experiments (DoE) statistical methods systematically vary parameters (temperature, catalyst loading) to identify optimal conditions .

Q. What strategies are used to analyze the impact of substituents (e.g., thiophene vs. furan) on biological activity?

- Methodological Answer : Comparative structure-activity relationship (SAR) studies involve synthesizing analogs with substituted heterocycles (e.g., replacing thiophene with furan or pyridine). Biological assays (e.g., enzyme inhibition or cytotoxicity) are performed under standardized conditions. Molecular docking simulations predict binding interactions with target proteins (e.g., kinases), explaining activity differences. For example, thiophene’s sulfur atom may enhance hydrophobic interactions compared to furan’s oxygen .

Q. How can contradictions in published biological data (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell line variability). Orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) validate results. Meta-analyses of literature data should account for variables like compound purity (e.g., HPLC traces vs. supplier-reported purity) and storage stability (e.g., degradation in DMSO stocks). Independent replication in multiple labs reduces bias .

Q. What methodologies address solubility challenges in in vitro assays?

- Methodological Answer : Poor aqueous solubility is common due to the compound’s hydrophobic aryl groups. Co-solvents (e.g., DMSO ≤1%) or cyclodextrin-based formulations enhance solubility. Dynamic Light Scattering (DLS) monitors aggregation. For cell-based assays, pre-dissolving in DMSO followed by dilution in culture media (with serum proteins) mitigates precipitation. Solubility parameters (logP) are calculated via HPLC-derived hydrophobicity indices .

Q. How is cross-reactivity with off-target enzymes evaluated?

- Methodological Answer : Selectivity profiling uses panel-based assays against related enzymes (e.g., kinase or protease families). For example, a triazole-carboxamide designed for kinase A is tested against kinases B–Z at 10 µM. Computational models (e.g., machine learning-based target prediction) prioritize high-risk off-targets. Surface Plasmon Resonance (SPR) measures binding kinetics (KD) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.